molecular formula C5H6N6 B1280574 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 28610-00-6

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

Cat. No.: B1280574
CAS No.: 28610-00-6
M. Wt: 150.14 g/mol
InChI Key: ACHFKTLOIJKHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a heterocyclic compound with the molecular formula C₅H₆N₆.

Scientific Research Applications

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine has several scientific research applications:

Safety and Hazards

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is classified as an irritant . It’s always important to handle chemical substances with appropriate safety measures, and to consult the Material Safety Data Sheet (MSDS) for detailed information .

Biochemical Analysis

Biochemical Properties

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine plays a significant role in biochemical reactions, particularly in enzyme inhibition. It has been shown to interact with thymidine phosphorylase, an enzyme involved in nucleotide metabolism . The inhibitory activity of this compound towards thymidine phosphorylase suggests its potential as a therapeutic agent in conditions where modulation of nucleotide metabolism is beneficial

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, its interaction with thymidine phosphorylase can lead to alterations in nucleotide pools, affecting DNA synthesis and repair

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of thymidine phosphorylase, it prevents the enzyme from catalyzing its substrate, thereby reducing the production of nucleotides This inhibition can lead to downstream effects on DNA synthesis and repair, as well as other cellular processes dependent on nucleotide availability

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its long-term efficacy. Studies have shown that it remains stable under standard storage conditions, but its degradation products and their effects on cellular function are still being explored . Long-term exposure to this compound in vitro and in vivo may lead to cumulative effects on cellular processes, although detailed studies are required to confirm these observations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At higher doses, it could potentially cause toxic or adverse effects, such as disruption of nucleotide metabolism and cellular toxicity . Determining the optimal dosage for therapeutic applications is essential to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleotide metabolism. It interacts with enzymes such as thymidine phosphorylase, influencing the production and utilization of nucleotides . This interaction can affect metabolic flux and metabolite levels, potentially leading to changes in cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The precise localization patterns and their implications for the compound’s biochemical activity are areas of active research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with formamide, followed by methylation using methyl iodide . The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the triazole ring .

Mechanism of Action

The mechanism of action of 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a][1,3,5]triazin-7-amine: Similar structure but lacks the methyl group at the 2-position.

    2-Methyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine: Contains an additional nitrogen atom in the ring system.

Uniqueness

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 2-position enhances its stability and reactivity compared to its unsubstituted analogs .

Properties

IUPAC Name

2-methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c1-3-9-5-8-2-7-4(6)11(5)10-3/h2H,1H3,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHFKTLOIJKHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NC=NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506193
Record name 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28610-00-6
Record name 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.